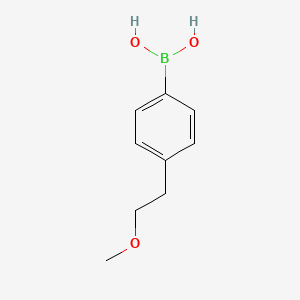
4-(2-メトキシエチル)フェニルボロン酸
概要
説明
“4-(2-Methoxyethyl)phenylboronic acid” is a chemical compound with the CAS Number: 188479-23-4 . It has a molecular weight of 180.01 and is typically in powder form . The IUPAC name for this compound is 4-(2-methoxyethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “4-(2-Methoxyethyl)phenylboronic acid” is 1S/C9H13BO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5,11-12H,6-7H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“4-(2-Methoxyethyl)phenylboronic acid” is a powder that is stored at room temperature .科学的研究の応用
有機ポリマー
フェニルボロン酸(PBA)官能化ポリマーは、DMSO中、N、N'-メチルビスアクリルアミド(MBAA)を架橋剤として、ワンポット重合法により合成されている . これらのポリマーは、シスジオール含有分子に対して非常に高い選択性を示している .
分離とセンシング
PBAのpH制御可能な捕捉/放出特性は、pH応答性材料の開発に用いられており、分離、センシング、イメージング、診断、薬物送達などに広く応用されている .
シスジオール含有分子の濃縮
フェニルボロン酸官能化有機ポリマーは、シスジオール含有分子の濃縮に使用されてきた . これらのポリマーは、アデノシンとカテコールに対して、それぞれ2.0×10−4 Mおよび9.8×10−5 Mの解離定数で、高い結合親和性を示している .
ヌクレオシドの抽出
PBA官能化ポリマーは、実試料からのヌクレオシドの抽出に使用されており、標的分子の検出感度と精度を向上させている . このポリマーによるヌクレオシド抽出の回収率は高かった .
鈴木-宮浦クロスカップリング反応の触媒
フェニルボロン酸は、鈴木-宮浦クロスカップリング反応の触媒として、Ni(II)ピンサー錯体およびPd(II)ピリドキサールヒドラゾンメタラサイクルの調製に使用されてきた .
全ポリマー太陽電池
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(2-Methoxyethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared . They are soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . These properties may impact the bioavailability of the compound.
Result of Action
The result of the action of 4-(2-Methoxyethyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(2-Methoxyethyl)phenylboronic acid is influenced by environmental factors such as the presence of a transition metal catalyst (typically palladium) and the reaction conditions . The compound is generally environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura cross-coupling .
生化学分析
Biochemical Properties
4-(2-Methoxyethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in glycan recognition and binding. For instance, it can form reversible covalent bonds with diols present in sugars and glycoproteins, facilitating the study of carbohydrate-protein interactions . The nature of these interactions is primarily based on the formation of boronate esters, which are stable yet reversible under physiological conditions.
Cellular Effects
The effects of 4-(2-Methoxyethyl)phenylboronic acid on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in phosphorylation and dephosphorylation reactions. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other DNA-binding proteins . In cellular metabolism, 4-(2-Methoxyethyl)phenylboronic acid can alter the flux of metabolic pathways by inhibiting or activating key enzymes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 4-(2-Methoxyethyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary modes of action is the formation of boronate esters with diol-containing biomolecules, which can inhibit or activate enzymes by altering their conformation . This compound can also bind to specific sites on proteins, leading to changes in their activity and stability. Furthermore, 4-(2-Methoxyethyl)phenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyethyl)phenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of inactive products . Long-term studies have shown that 4-(2-Methoxyethyl)phenylboronic acid can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may decrease over extended periods, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyethyl)phenylboronic acid in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain concentration of 4-(2-Methoxyethyl)phenylboronic acid is required to elicit a measurable biological response . Careful dosing is essential to balance efficacy and safety in experimental studies.
Metabolic Pathways
4-(2-Methoxyethyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect the metabolism of carbohydrates by forming boronate esters with diols, thereby influencing glycan processing and utilization . Additionally, it can modulate the activity of enzymes involved in lipid and protein metabolism, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, 4-(2-Methoxyethyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of 4-(2-Methoxyethyl)phenylboronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity. The precise localization of 4-(2-Methoxyethyl)phenylboronic acid within cells determines its specific biochemical roles and effects.
特性
IUPAC Name |
[4-(2-methoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZQLVLSZIJHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188479-23-4 | |
| Record name | [4-(2-methoxyethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
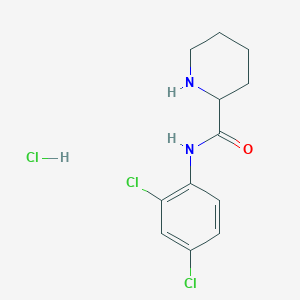

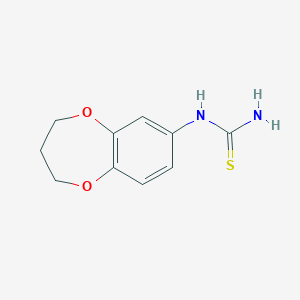
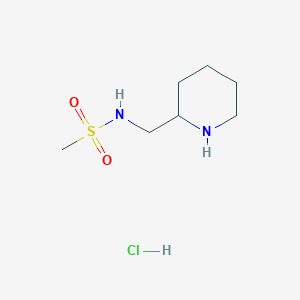
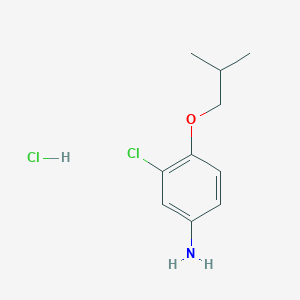
![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)
![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)
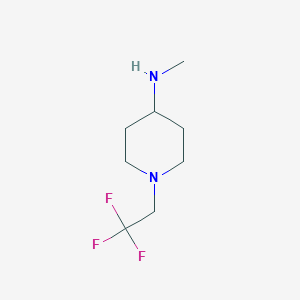
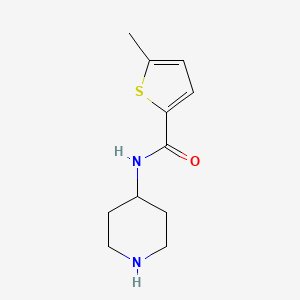
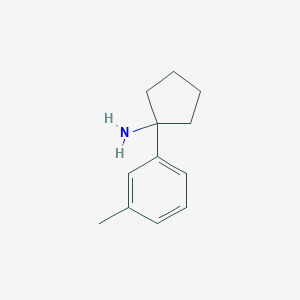

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)
amine hydroiodide](/img/structure/B1416837.png)
